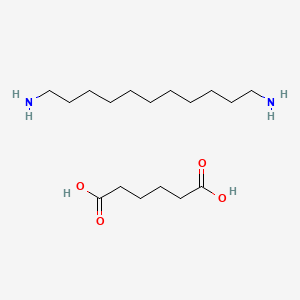
trans-1,2-Dihydrobenz(c)acridine-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 5412 is a compound listed in the Chemical Carcinogenesis Research Information System (CCRIS), a database maintained by the National Library of Medicine. This compound is known for its potential carcinogenic properties and is studied extensively in the field of toxicology and cancer research.
Preparation Methods
The preparation of CCRIS 5412 involves several synthetic routes and reaction conditions. Typically, the synthesis of such compounds requires a series of chemical reactions, including condensation, cyclization, and purification steps. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
CCRIS 5412 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
CCRIS 5412 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical reactions and analytical techniques.
Biology: It is studied for its effects on cellular processes and its potential role in inducing mutations.
Medicine: Research focuses on its carcinogenic properties and its potential use in developing cancer treatments.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of CCRIS 5412 involves its interaction with cellular components, leading to changes in cellular processes. It targets specific molecular pathways, including those involved in cell cycle regulation and apoptosis. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in gene expression and protein function.
Comparison with Similar Compounds
CCRIS 5412 is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
CCRIS 5413: Another compound listed in the CCRIS database with similar carcinogenic properties.
CCRIS 5414: Known for its mutagenic effects and studied in toxicology research.
Compared to these compounds, CCRIS 5412 has distinct chemical properties and biological effects, making it a valuable compound for research in various fields.
Properties
CAS No. |
85617-39-6 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(1S,2S)-1,2-dihydrobenzo[c]acridine-1,2-diol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)18-16(12)15(10)17(14)20/h1-9,14,17,19-20H/t14-,17+/m0/s1 |
InChI Key |
RVKGJJYCPFLRJL-WMLDXEAASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)[C@@H]([C@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)C(C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)



![4-Penten-1-one, 1-spiro[4.5]dec-6-en-7-yl-](/img/structure/B12662161.png)
![4-[(4-Hydroxyphenyl)amino]-1-naphthol](/img/structure/B12662166.png)
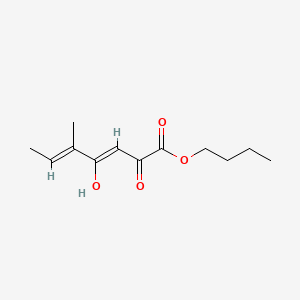
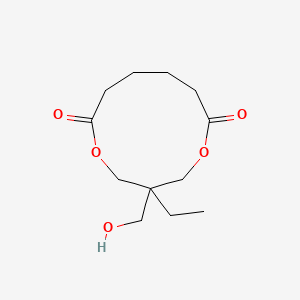
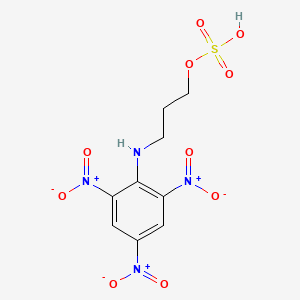
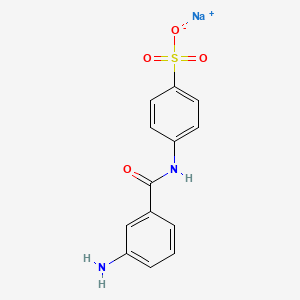
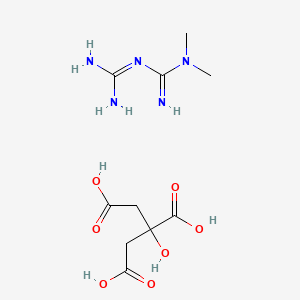
![N-[2-[(2-Aminoethyl)amino]ethyl]-N-dodecylglycine](/img/structure/B12662203.png)

